

# A Technical Guide to D-Fructose-<sup>13</sup>C<sub>4</sub>: Commercial Sourcing and Purity Standards

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## Compound of Interest

Compound Name: D-Fructose-13C<sub>4</sub>

Cat. No.: B12366769

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This guide provides an in-depth overview of the commercial sources, purity standards, and analytical methodologies for D-Fructose-<sup>13</sup>C<sub>4</sub>, a stable isotope-labeled monosaccharide crucial for metabolic research, drug development, and nutritional studies. The incorporation of four carbon-13 atoms into the fructose backbone allows for precise tracking of its metabolic fate in biological systems.

## Commercial Availability and Purity Specifications

D-Fructose-<sup>13</sup>C<sub>4</sub> is a specialized chemical offered by a limited number of suppliers. The primary metrics for quality are chemical purity and isotopic enrichment. Below is a summary of available commercial sources and their typical purity standards. While specific data for a <sup>13</sup>C<sub>4</sub> variant is not universally published, representative data from suppliers of multi-<sup>13</sup>C labeled fructose are included for comparison.

Supplier	Product Example	Chemical Purity	Isotopic Enrichment	Analytical Method(s)
Clearsynth	D-[1,3,4,6- <sup>13</sup> C <sub>4</sub> ]fructose[1]	Request Certificate of Analysis	Request Certificate of Analysis	HPLC, MS, NMR
Cambridge Isotope Laboratories, Inc. (CIL)	D-Fructose (4,5- <sup>13</sup> C <sub>2</sub> , 99%)[2]	≥ 98%[3][4]	99 atom % <sup>13</sup> C[2]	HPLC, NMR
Cambridge Isotope Laboratories, Inc. (CIL)	D-Fructose (4,5,6- <sup>13</sup> C <sub>3</sub> , 98%)[2]	≥ 98%	98 atom % <sup>13</sup> C[2]	HPLC, NMR
Omicron Biochemicals, Inc.	D-[UL- <sup>13</sup> C <sub>6</sub> ;UL- <sup>2</sup> H <sub>7</sub> ]fructose	High Purity	99 atom % <sup>13</sup> C[5]	NMR, MS

Note: Specifications for D-[1,3,4,6-<sup>13</sup>C<sub>4</sub>]fructose from Clearsynth are available upon request of a Certificate of Analysis.[1]

## Purity Standards and Analytical Verification

The utility of D-Fructose-<sup>13</sup>C<sub>4</sub> in research is critically dependent on its chemical and isotopic purity.

**Chemical Purity:** This refers to the percentage of the compound that is D-Fructose, irrespective of its isotopic composition. Common impurities may include other sugars (e.g., glucose) or degradation products. The standard method for determining chemical purity is High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

**Isotopic Enrichment:** This specifies the percentage of the D-Fructose molecules that contain the four <sup>13</sup>C atoms at the designated positions. High isotopic enrichment is essential for sensitive and accurate tracer studies. The primary analytical techniques for determining

isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the purity of D-Fructose- $^{13}\text{C}_4$  are provided below.

### Determination of Chemical Purity by HPLC-RID

This protocol outlines a general procedure for the analysis of the chemical purity of D-Fructose- $^{13}\text{C}_4$  using High-Performance Liquid Chromatography with Refractive Index Detection.

#### 1. Instrumentation and Materials:

- HPLC system equipped with a refractive index detector (RID)
- Amino ( $\text{NH}_2$ ) or an ion-exchange (e.g., Aminex HPX-87C) column suitable for carbohydrate analysis
- Mobile phase: Acetonitrile and deionized water (typically in a 75:25 v/v ratio)[6]
- D-Fructose reference standard
- D-Fructose- $^{13}\text{C}_4$  sample
- Volumetric flasks, pipettes, and syringes with 0.22  $\mu\text{m}$  filters

#### 2. Preparation of Standard and Sample Solutions:

- Standard Solution: Accurately weigh a known amount of D-Fructose reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
- Sample Solution: Accurately weigh a known amount of D-Fructose- $^{13}\text{C}_4$  and dissolve it in the mobile phase to a concentration within the range of the calibration curve.
- Filter all solutions through a 0.22  $\mu\text{m}$  syringe filter before injection.

#### 3. Chromatographic Conditions:

- Column Temperature: 30-40  $^{\circ}\text{C}$
- Flow Rate: 1.0 - 1.5 mL/min[6]
- Injection Volume: 10-20  $\mu\text{L}$
- Detector Temperature: Maintained at the same temperature as the column

#### 4. Data Analysis:

- Inject the standard solutions to establish a calibration curve of peak area versus concentration.
- Inject the D-Fructose- $^{13}\text{C}_4$  sample solution.
- Identify the D-Fructose peak based on its retention time compared to the standard.
- Quantify the amount of D-Fructose in the sample using the calibration curve.
- Chemical purity is calculated as the percentage of the main D-Fructose peak area relative to the total area of all peaks in the chromatogram.

## Determination of Isotopic Enrichment by $^{13}\text{C}$ NMR Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides direct evidence of the position and extent of  $^{13}\text{C}$  labeling.

#### 1. Instrumentation and Materials:

- High-resolution NMR spectrometer
- 5 mm NMR tubes
- Deuterated solvent (e.g.,  $\text{D}_2\text{O}$ )
- D-Fructose- $^{13}\text{C}_4$  sample

#### 2. Sample Preparation:

- Dissolve an accurately weighed amount of the D-Fructose- $^{13}\text{C}_4$  sample in the deuterated solvent to a suitable concentration for NMR analysis (typically 5-20 mg in 0.5-0.7 mL).

#### 3. NMR Data Acquisition:

- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the signals of the unlabeled carbons at natural abundance.
- Use a long relaxation delay to ensure quantitative accuracy of the signals.

#### 4. Data Analysis:

- Identify the signals corresponding to the four  $^{13}\text{C}$ -labeled carbon atoms and the two unlabeled carbon atoms. The labeled carbons will exhibit significantly enhanced signal intensities.

- Integrate the signals for both the labeled and unlabeled carbon atoms.
- The isotopic enrichment can be estimated by comparing the integral of the labeled carbon signals to those of the unlabeled carbons (which are at natural abundance, approximately 1.1%).

## Determination of Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is a highly sensitive technique to determine the mass isotopomer distribution and confirm the isotopic enrichment.

### 1. Instrumentation and Materials:

- Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)
- Appropriate column for carbohydrate analysis
- Derivatization reagents for GC-MS (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- D-Fructose- $^{13}\text{C}_4$  sample
- High-purity solvents

### 2. Sample Preparation (for GC-MS):

- The fructose sample needs to be derivatized to increase its volatility. A common method is silylation.
- Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).
- Add the silylating agent (e.g., BSTFA) and heat to complete the reaction.

### 3. Mass Spectrometry Analysis:

- GC-MS: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the derivatized fructose from any impurities. The mass spectrometer then analyzes the mass-to-charge ratio of the fragments.
- LC-MS: Inject the sample solution directly into the LC-MS system. The liquid chromatograph separates the fructose, and the mass spectrometer analyzes the molecular ion.

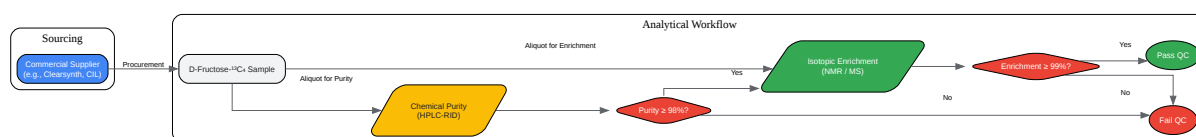
### 4. Data Analysis:

- Acquire the mass spectrum of the D-Fructose- $^{13}\text{C}_4$  peak.

- Analyze the mass isotopomer distribution. The unlabeled D-Fructose will have a specific molecular weight, while the D-Fructose- $^{13}\text{C}_4$  will have a molecular weight increased by four mass units.
- The relative intensities of the peaks corresponding to the unlabeled, partially labeled, and fully labeled fructose are used to calculate the isotopic enrichment. Corrections for the natural abundance of  $^{13}\text{C}$  in the unlabeled portion of the molecule should be applied for accurate quantification.

## Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and analysis of D-Fructose- $^{13}\text{C}_4$ .

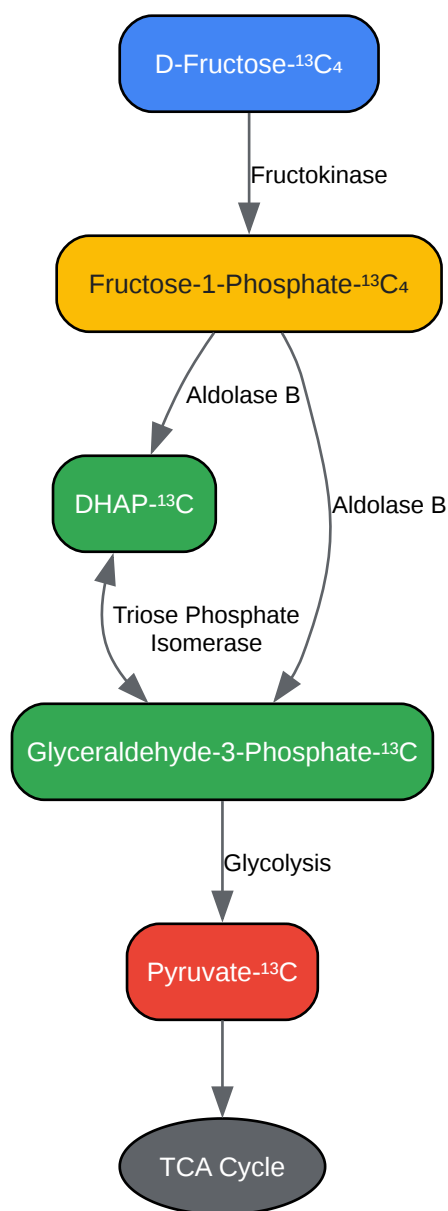


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Caption: Quality control workflow for D-Fructose- $^{13}\text{C}_4$ .

## Signaling Pathway and Logical Relationships

The primary utility of D-Fructose- $^{13}\text{C}_4$  is as a tracer in metabolic pathways. The diagram below illustrates the entry of fructose into glycolysis and how the  $^{13}\text{C}$  label is incorporated into downstream metabolites.



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Caption: Metabolic fate of D-Fructose-<sup>13</sup>C<sub>4</sub> in glycolysis.

#### Need Custom Synthesis?

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## References

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